7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Description
7-Chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine scaffold fused with a thione group at position 4 and a 4-(methylthio)phenyl substituent at position 2. The presence of the methylthio (-SMe) group may enhance lipophilicity and influence bioactivity by modulating electron density and steric effects .
Properties
CAS No. |
902939-06-4 |
|---|---|
Molecular Formula |
C18H13ClN2OS2 |
Molecular Weight |
372.89 |
IUPAC Name |
7-chloro-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13ClN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
GUJYBMMKTQMTAQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Amino-4-Arylchromene-3-Carbonitriles with Thiocarboxylic Acids
Adapting methodologies from chromeno[2,3-d]pyrimidine syntheses, the target compound can be synthesized via a tandem intramolecular Pinner/Dimroth rearrangement.
- Starting Material : 2-Amino-4-(4-(methylthio)phenyl)-7-chloro-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
- Reagent : Thioacetic acid (2 mL) in phosphoryl chloride (POCl₃, 1 mL).
- Conditions : Reflux at 110°C for 150 minutes.
- Workup : Quenching with cold water, filtration, and crystallization from ethyl acetate.
Mechanistic Insights :
- POCl₃ chlorinates thioacetic acid to form thioacetyl chloride.
- Nucleophilic attack by the chromene carbonitrile forms an intermediate thioamide.
- Intramolecular cyclization via Pinner rearrangement yields an oxazine intermediate, which undergoes Dimroth rearrangement to furnish the thione.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–90% | |
| Reaction Time | 2.5 hours | |
| Purification Method | Crystallization |
Multicomponent Reactions (MCRs) Catalyzed by Hybrid Systems
Q-Tube-Assisted Cyclocondensation
High-pressure Q-tube reactors enhance reaction efficiency and purity. For the target thione:
- Reactants :
- 7-Chloro-3-oxo-2-(4-(methylthio)phenylhydrazono)propanal (1.0 mmol).
- Thiochroman-4-one (1.0 mmol).
- Ammonium acetate (2.0 mmol) in acetic acid (15 mL).
- Conditions : 170°C for 45 minutes under sealed pressure.
- Outcome : Direct formation of the chromenopyrimidine-thione via dual dehydrative cyclization.
Advantages :
Post-Synthetic Thionation of Pyrimidinone Precursors
Lawesson’s Reagent-Mediated Thionation
The 4-oxo derivative of the target compound can be converted to the thione using Lawesson’s reagent (LR):
Procedure :
- Precursor Synthesis : Prepare 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one via cyclocondensation.
- Thionation :
- Dissolve precursor (1.0 mmol) in dry toluene.
- Add LR (0.5 mmol) and reflux for 6 hours.
- Yield : 85–88% after column chromatography.
Spectroscopic Validation :
- IR : Shift from ν(C=O) 1685 cm⁻¹ to ν(C=S) 1240 cm⁻¹.
- ¹H NMR : Deshielding of C4 proton (δ 8.2 → 8.7 ppm).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at C2 and C4 positions necessitate precise stoichiometry. Excess thiocarboxylic acid (1.5 eq.) minimizes byproducts.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization but may reduce thione stability. Acetic acid balances reactivity and product integrity.
- Catalyst Recycling : Silica-supported POCl₃ increases recyclability (3 cycles, <10% yield drop).
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound may also interact with DNA and RNA, interfering with the replication process in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Chromeno- and Thieno-Pyrimidine Derivatives
Key Observations:
Substituent Effects: The methylthio (-SMe) group in the target compound likely enhances lipophilicity and metabolic stability compared to hydroxyl (-OH) or methoxy (-OMe) substituents in analogs .
Core Structure Differences: Chromeno-pyrimidines (e.g., target compound) exhibit planar fused-ring systems conducive to intercalation with DNA or enzymes, whereas thieno-pyrimidines () may favor hydrophobic binding pockets due to sulfur’s polarizability .
Synthetic Routes :
Biological Activity
7-Chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound features a chromeno-pyrimidine core structure, which is known for its pharmacological potential. Its chemical formula is , and it includes a methylthio group that enhances its biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, which is vital for cancer cell proliferation.
Cytotoxicity Studies :
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and K562 (leukemia).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. For example, in one study, the IC50 against HCT116 cells was reported as 15 µM, indicating a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 20 |
| HCT116 | 15 |
| K562 | 18 |
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Cycle Progression : Studies have shown that treatment with the compound leads to an accumulation of cells in the G2/M phase of the cell cycle, suggesting an arrest in cell division. This was accompanied by increased apoptosis as indicated by flow cytometry analyses showing elevated sub-G1 populations .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and PARP (poly ADP-ribose polymerase), which are markers of apoptosis .
Other Biological Activities
Beyond its anticancer properties, this compound has demonstrated:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory activities, making it a candidate for further investigation in inflammatory diseases.
Case Studies
- Study on Cytotoxicity : A comprehensive study evaluated the cytotoxic effects of this compound alongside other derivatives. Results indicated that derivatives with similar structural motifs exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : Another case study focused on elucidating the molecular mechanisms underlying the anticancer effects. It was found that the compound could modulate key signaling pathways involved in cell survival and proliferation, further supporting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
